Butanoicacid, 3-methyl-3-(4-methylphenyl)-
Description
Butanoic acid, 3-methyl-3-(4-methylphenyl)- (CAS: 42288-08-4) is a branched carboxylic acid with the molecular formula C₁₂H₁₆O₂ and a molar mass of 192.16 g/mol. Its structure features a methyl group and a 4-methylphenyl group attached to the third carbon of the butanoic acid backbone, creating a sterically hindered, hydrophobic molecule. This compound is primarily utilized in biochemical research and synthetic chemistry, as evidenced by its classification as a biochemical reagent and its commercial availability from suppliers like CONIER CHEM AND PHARMA LIMITED .
Properties
CAS No. |
5440-72-2 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)propan-2-yl]butanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-9-4-6-10(7-5-9)14(2,3)11(13(17)18)8-12(15)16/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
AUYJZZFEHKGYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-Methyl-3-(4-methylphenyl)butanoic acid involves the alkylation of 4-methylacetophenone with an alkyl halide such as isobutyl bromide in the presence of a strong base. This method is well-documented and widely applied in both laboratory and industrial settings.
- Base catalysts : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the ketone precursor and facilitate nucleophilic substitution.
- Reaction conditions : Typically conducted under anhydrous conditions to prevent side reactions, with controlled temperature to optimize yield.
This alkylation step introduces the isobutyl group at the alpha position relative to the ketone, which upon subsequent oxidation or hydrolysis yields the target carboxylic acid.
Industrial Production Methods
Industrial synthesis generally follows the same fundamental pathway but is optimized for scale, efficiency, and purity:
- Use of continuous flow reactors to enhance reaction control and throughput.
- Optimization of reaction parameters such as temperature, solvent choice, and base equivalents to maximize yield.
- Purification steps adapted for large-scale production, including crystallization and distillation.
These industrial processes emphasize cost-effectiveness and reproducibility while maintaining product quality.
Detailed Reaction Scheme and Mechanistic Insights
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-Methylacetophenone + Isobutyl bromide | NaH or t-BuOK, anhydrous solvent (e.g., THF), inert atmosphere | Alkylated ketone intermediate | Strong base deprotonates ketone, enabling alkylation |
| 2 | Alkylated ketone intermediate | Oxidation or hydrolysis (e.g., KMnO4 or acidic hydrolysis) | 3-Methyl-3-(4-methylphenyl)butanoic acid | Converts ketone to carboxylic acid |
This synthesis route is favored due to its straightforwardness and the availability of starting materials.
Alternative Preparation Approaches and Related Compounds
While the alkylation method is predominant, alternative methods include:
- Friedel-Crafts acylation followed by side-chain modifications, as seen in related compounds like 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, which involves acylation of toluene derivatives under Lewis acid catalysis (e.g., aluminum chloride).
- Multi-step syntheses involving esterification, halogenation, and subsequent substitution reactions.
However, these methods are more complex and less commonly used for this specific compound.
Research Findings and Data Tables
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16O2 | PubChem |
| Molecular Weight | 192.25 g/mol | PubChem |
| CAS Number | 42288-08-4 | CAS Common Chemistry |
| InChI Key | LXMASNUOAKLCJK-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)(C)CC(=O)O | PubChem |
Reaction Conditions Optimization (Industrial Scale)
| Parameter | Range | Optimal Value | Notes |
|---|---|---|---|
| Base equivalents | 1.0 - 1.5 | 1.2 | Ensures complete deprotonation |
| Temperature | 25 - 80 °C | 50 °C | Balances reaction rate and selectivity |
| Solvent | THF, DMF, or Ethereal solvents | THF | Good solubility and inertness |
| Reaction time | 2 - 6 hours | 4 hours | Complete conversion |
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-3-(4-methylphenyl)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Methyl-3-(4-methylphenyl)butanoic acid, also known as p-tolyl butyricacid, is a chemical compound with diverse applications across several industries . It is utilized in pharmaceutical development, polymer chemistry, the flavor and fragrance industry, research in organic synthesis, and cosmetic formulations .
Applications
Pharmaceutical Development: 3-Methyl-3-(4-methylphenyl)butanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications . It can also be utilized in the formulation of drugs targeting metabolic disorders . Furthermore, 4-amino butanoic-acid derivatives are useful as synthesis intermediates for the preparation of peptides derived from statin analogs .
Polymer Chemistry: This compound is used in the formulation of specialty polymers, enhancing their thermal stability and mechanical properties, making them suitable for high-performance applications .
Flavor and Fragrance Industry: 3-Methyl-3-(4-methylphenyl)butanoic acid is employed in creating flavoring agents and fragrances, providing a unique aromatic profile that enhances consumer products .
Research in Organic Synthesis: It acts as a building block in organic synthesis, allowing chemists to create complex molecules with specific functional groups, facilitating advancements in materials science .
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-3-(4-methylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related butanoic acid derivatives:
Physical and Chemical Properties
- Solubility: The aromatic and branched structure of 3-methyl-3-(4-methylphenyl)butanoic acid lowers its water solubility relative to linear or aliphatic-branched isomers (e.g., 2-methylbutanoic acid), which are moderately soluble due to shorter carbon chains .
Research Findings and Key Distinctions
- Atmospheric Behavior: Unlike straight-chain butanoic acid, which can form via atmospheric oxidation of alcohols like 1-butanol , the target compound’s stability and low volatility likely preclude significant environmental presence.
- Synthetic Relevance: Suppliers highlight its role in specialized organic synthesis, distinguishing it from commodity acids like acetic or hexanoic acid .
Biological Activity
Butanoic acid, 3-methyl-3-(4-methylphenyl)-, also known by its CAS number 5440-72-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Butanoic acid, 3-methyl-3-(4-methylphenyl)- is . Its structure features a butanoic acid backbone with a methyl group and a para-methylphenyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have demonstrated that compounds similar to butanoic acid derivatives exhibit significant antioxidant properties. The presence of aromatic rings often enhances the ability to scavenge free radicals.
- Antimicrobial Properties : Some derivatives of butanoic acid have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies
-
Antioxidant Activity :
A comparative study evaluated the antioxidant potential of various phenolic compounds. The results indicated that the presence of methyl groups on the aromatic ring significantly increased the radical scavenging activity. The study employed assays like DPPH and FRAP to quantify antioxidant capacity, showing promising results for compounds similar to butanoic acid derivatives . -
Antimicrobial Study :
In a disk diffusion assay, derivatives of butanoic acid were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, suggesting that the compound possesses antimicrobial properties that could be harnessed in therapeutic applications . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory effects of related compounds revealed that they could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in managing inflammatory diseases .
Research Findings
Recent literature has explored the structure-activity relationship (SAR) of butanoic acid derivatives. It was found that modifications on the aromatic ring significantly influence biological activity. For instance, introducing electron-donating groups enhanced antioxidant activity while maintaining low toxicity levels .
Moreover, molecular docking studies have suggested that these compounds may interact with specific biological targets, such as enzymes involved in metabolic pathways, further supporting their potential therapeutic roles .
Q & A
Q. Mechanistic Considerations :
- Steric hindrance from the 3-methyl and 4-methylphenyl groups may necessitate prolonged reaction times or elevated temperatures.
- Catalyst selection (e.g., Brønsted vs. Lewis acids) impacts regioselectivity and yield .
Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in derivatives of 3-methyl-3-(4-methylphenyl)butanoic acid?
Answer:
Data Collection : Obtain high-resolution X-ray diffraction data.
Structure Solution : Use SHELXD for phase determination via dual-space methods.
Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms.
Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) averages.
Q. Example Workflow :
- For disordered substituents, apply PART instructions in SHELXL to model split positions.
- Use ORTEP-3 (GUI version) to visualize thermal ellipsoids and validate geometric constraints .
Basic: Which spectroscopic techniques are most effective for characterizing 3-methyl-3-(4-methylphenyl)butanoic acid?
Answer:
| Technique | Key Information |
|---|---|
| ¹H/¹³C NMR | Assign peaks for methyl groups (δ ~1.2–1.5 ppm), aromatic protons (δ ~6.8–7.2 ppm), and carboxylic acid (δ ~12 ppm). Use DEPT-135 for CH₂/CH₃ differentiation. |
| IR Spectroscopy | Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). |
| Mass Spectrometry (HRMS) | Verify molecular ion ([M+H]⁺ at m/z 193.12) and fragmentation patterns. |
Note : Solvent selection (e.g., DMSO-d₆ for NMR) impacts resolution .
Advanced: How should researchers address discrepancies between computational models and experimental data in conformational analysis of this compound?
Answer:
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict stable conformers.
Experimental Validation : Compare with X-ray crystallography (for solid-state) and NOESY NMR (for solution-state).
Data Reconciliation :
- Adjust torsional angles in computational models to match observed dihedral angles.
- Account for solvent effects in NMR by running calculations with implicit solvation models (e.g., PCM).
Case Study : A 10° deviation in the dihedral angle between computational and X-ray data may indicate unaccounted crystal-packing forces .
Basic: What parameters are critical for optimizing recrystallization of 3-methyl-3-(4-methylphenyl)butanoic acid?
Answer:
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Use a mixed solvent system (e.g., ethanol/water) with high solubility at boiling point and low solubility at room temperature. |
| Temperature Gradient | Cool slowly (0.5°C/min) to promote large crystal formation. |
| Impurity Removal | Pre-purify via column chromatography (silica gel, hexane/ethyl acetate eluent) before recrystallization. |
Yield Improvement : Seeding with pre-formed crystals reduces nucleation time .
Advanced: How can reaction kinetics studies elucidate the steric effects in esterification of 3-methyl-3-(4-methylphenyl)butanoic acid?
Answer:
Kinetic Monitoring : Use in-situ FTIR to track C=O esterification rates.
Rate Law Determination :
- Vary concentrations of alcohol and acid independently.
- Fit data to a second-order rate equation: .
Activation Energy : Compare for reactions with primary vs. secondary alcohols to quantify steric hindrance.
Example : A 2-fold decrease in rate with tert-butanol vs. ethanol indicates significant steric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
